![molecular formula C20H19N3OS B2499597 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-02-6](/img/structure/B2499597.png)
2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one, also known as NSC 693868, is a pyrimidoindole derivative that has been the focus of scientific research due to its potential as an anticancer agent.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Derivative Synthesis : Reactions involving methyl 3-amino-1H-indole-2-carboxylates with aryl isothiocyanates lead to the formation of 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones. These compounds undergo alkylation at the sulfur atom, showcasing the versatile chemistry and synthetic utility of pyrimidoindole derivatives in creating structurally diverse molecules (Shestakov et al., 2009).
Novel Synthesis Routes : A new approach for synthesizing 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives has been developed, highlighting an environmentally friendly method using di-2-pyridyl thionocarbonate (DPT) instead of the harmful thiophosgene. This provides a new avenue for synthesizing indole derivatives with varied structural diversity (Barone & Catalfo, 2017).
Potential Bioactive Applications
Antimicrobial Activity : Pyrimidoindole derivatives have been investigated for their antimicrobial properties. A series of pyimidino derivatives demonstrated significant antimicrobial activity, suggesting their potential as lead compounds in drug discovery efforts targeting various microbial infections (Chauhan et al., 2017).
Adenosine Receptor Antagonism : Pyrimidoindole derivatives were synthesized and evaluated for their affinity towards adenosine receptors. These compounds, specifically designed with phenyl or hetaryl groups, showed potential as adenosine receptor antagonists, opening up possibilities for their application in treating diseases associated with adenosine dysregulation (Hess et al., 2000).
Antiviral Properties : Novel pyrimido[4,5-b]indole ribonucleosides with antiviral activity against Dengue virus were developed. These compounds, bearing phenyl or hetaryl groups, highlight the therapeutic potential of pyrimidoindole derivatives in antiviral drug development (Tichy et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of this compound is the c-Met receptor , a protein that plays a crucial role in cancer cell survival, proliferation, and migration . The compound binds to the active site of the c-Met receptor, inhibiting its function and leading to anti-tumor activity .
Mode of Action
The compound interacts with its target, the c-Met receptor, through a process known as molecular docking . This involves the compound fitting into the active site of the c-Met receptor like a key into a lock, preventing the receptor from carrying out its normal function . The inhibition of the c-Met receptor leads to a decrease in cancer cell survival, proliferation, and migration .
Biochemical Pathways
The compound affects the c-Met signaling pathway , which is involved in cell survival, proliferation, and migration . By inhibiting the c-Met receptor, the compound disrupts this pathway, leading to decreased cancer cell survival and proliferation .
Pharmacokinetics
The compound’s potent anti-tumor activity suggests that it may have favorable adme properties that allow it to reach its target in the body and exert its effects .
Result of Action
The result of the compound’s action is a decrease in cancer cell survival, proliferation, and migration . This is due to the compound’s inhibition of the c-Met receptor, which disrupts the c-Met signaling pathway and leads to these anti-tumor effects .
Propiedades
IUPAC Name |
2-butan-2-ylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-3-13(2)25-20-22-17-15-11-7-8-12-16(15)21-18(17)19(24)23(20)14-9-5-4-6-10-14/h4-13,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFNGZUGHSJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)
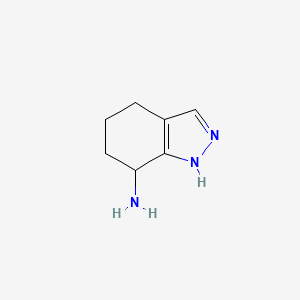
![1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2499517.png)
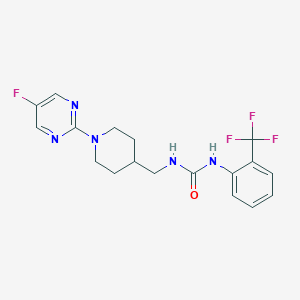
![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)
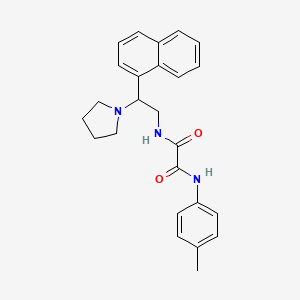
![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)
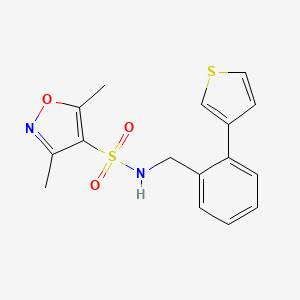
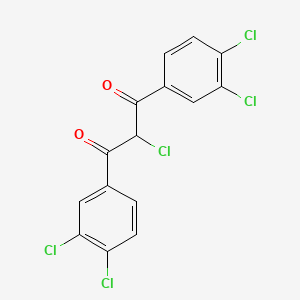
![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)
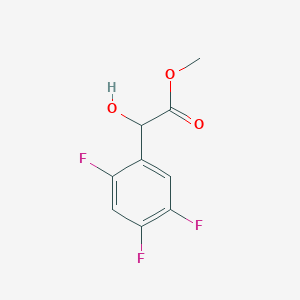
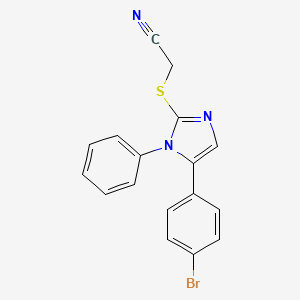
![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2499536.png)